molecular formula C13H12FN B1651126 N-Benzyl-3-fluoroaniline CAS No. 123330-53-0

N-Benzyl-3-fluoroaniline

Katalognummer: B1651126
CAS-Nummer: 123330-53-0
Molekulargewicht: 201.24 g/mol
InChI-Schlüssel: UAOKRESMHSOHJL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Benzyl-3-fluoroaniline is an organic compound with the molecular formula C13H12FN It is a derivative of benzenemethanamine where the phenyl group is substituted with a fluorine atom at the meta position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-3-fluoroaniline typically involves the reaction of 3-fluorobenzaldehyde with benzylamine. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the process. The reaction mixture is then purified to obtain the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The use of high-pressure and high-temperature conditions can also enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

N-Benzyl-3-fluoroaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce various amines.

Wissenschaftliche Forschungsanwendungen

N-Benzyl-3-fluoroaniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which N-Benzyl-3-fluoroaniline exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The fluorine atom’s presence can enhance the compound’s binding affinity and specificity, leading to more effective interactions with its targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzenemethanamine: The parent compound without the fluorine substitution.

    Benzenemethanamine, N-(4-fluorophenyl)-: A similar compound with the fluorine atom at the para position.

    Benzenemethanamine, N-(2-fluorophenyl)-: A similar compound with the fluorine atom at the ortho position.

Uniqueness

N-Benzyl-3-fluoroaniline is unique due to the specific positioning of the fluorine atom, which can influence its chemical reactivity and biological activity. This meta-substitution can lead to different interaction patterns compared to its ortho and para counterparts, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

123330-53-0

Molekularformel

C13H12FN

Molekulargewicht

201.24 g/mol

IUPAC-Name

N-benzyl-3-fluoroaniline

InChI

InChI=1S/C13H12FN/c14-12-7-4-8-13(9-12)15-10-11-5-2-1-3-6-11/h1-9,15H,10H2

InChI-Schlüssel

UAOKRESMHSOHJL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNC2=CC(=CC=C2)F

Kanonische SMILES

C1=CC=C(C=C1)CNC2=CC(=CC=C2)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.